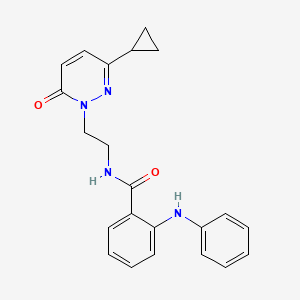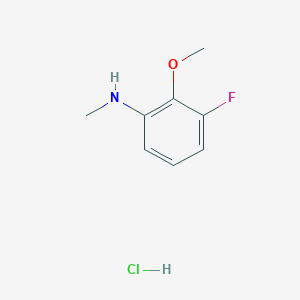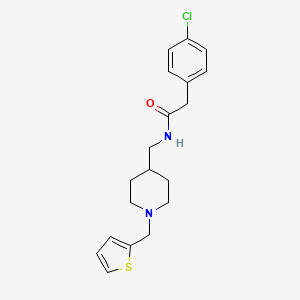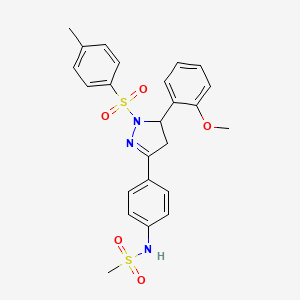
4(3H)-Quinazolinone, 2-amino-8-methoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4(3H)-Quinazolinone, 2-amino-8-methoxy-” is a chemical compound with the molecular formula C8H7N3O . It is a derivative of quinazolinone, a class of organic compounds that are bicyclic, containing a benzene ring fused to a quinazoline core .
Molecular Structure Analysis
The molecular structure of “4(3H)-Quinazolinone, 2-amino-8-methoxy-” is characterized by a quinazolinone core, which displays different tautomeric forms . The compound has a molecular weight of approximately 161.161 Da .Physical And Chemical Properties Analysis
The compound has a density of approximately 1.5±0.1 g/cm3, a boiling point of 461.5±37.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.2 mmHg at 25°C . It also has a molar refractivity of 46.4±0.3 cm3, and a molar volume of 110.7±3.0 cm3 .Applications De Recherche Scientifique
Antimicrobial and Antioxidant Properties
4(3H)-Quinazolinones have been synthesized and evaluated for their antimicrobial and antioxidant activities. These compounds exhibit significant antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents. Furthermore, their antioxidant properties have been assessed using various assays, indicating that specific substituents on the quinazolinone ring can enhance these activities. The research also suggests the importance of hydroxyl groups in increasing antioxidant activity, with certain derivatives showing promising metal-chelating properties (Osarumwense Peter Osarodion, 2023); (Janez Mravljak et al., 2021).
Synthetic Advances
Significant advances in the synthesis of 4(3H)-quinazolinones have been achieved, highlighting novel routes and strategies that allow for the efficient production of these compounds. These methods emphasize the importance of sustainable chemistry by avoiding heavy-metal catalysts and minimizing toxic byproducts. This progress not only facilitates the creation of 4(3H)-quinazolinones with various biological activities but also contributes to the greener production of these compounds (Lin He et al., 2014); (R. Cheng et al., 2014).
Analgesic and Anti-inflammatory Activities
Research into 4(3H)-quinazolinone derivatives has also explored their analgesic and anti-inflammatory potentials. These studies have led to the identification of compounds with significant activity in these areas, providing a foundation for the development of new therapeutic agents. The research underscores the utility of 4(3H)-quinazolinones in designing drugs with improved efficacy and reduced side effects (V. Alagarsamy et al., 2011).
Anticonvulsant Properties
Several 4(3H)-quinazolinones have been synthesized and evaluated for their anticonvulsant activity. This work has identified compounds with promising activity, contributing to the pool of potential lead compounds for the development of new anticonvulsant drugs. The findings highlight the therapeutic potential of 4(3H)-quinazolinone derivatives in treating seizure disorders (J. F. Wolfe et al., 1990).
Hypolipidemic Activities
The hypolipidemic activities of 4(3H)-quinazolinones have been explored, with certain derivatives showing the ability to lower triglyceride and total cholesterol levels. These studies provide insights into the structure-activity relationships of these compounds, suggesting their potential as therapeutic agents for managing dyslipidemia (Y. Kurogi et al., 1996).
Propriétés
IUPAC Name |
2-amino-8-methoxy-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-14-6-4-2-3-5-7(6)11-9(10)12-8(5)13/h2-4H,1H3,(H3,10,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBPBOXADXAQLHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1N=C(NC2=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4(3H)-Quinazolinone, 2-amino-8-methoxy- | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-dimethoxyphenyl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2717958.png)



![(5E)-1-(3-hydroxypropyl)-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2717963.png)




![4-chloro-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2717972.png)

![2-((3-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2717978.png)

![6-Cyclopropyl-2-({1-[3-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2717981.png)